(S)-1-Boc-pyrrolidine-3-carboxylic acid
Overview
Description
(S)-1-Boc-pyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protecting group. The (S) configuration indicates the specific stereochemistry of the molecule, which is crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-1-Boc-pyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis starting from L-proline. The process typically includes the protection of the amino group with a Boc group, followed by the introduction of the carboxylic acid functionality. The reaction conditions often involve the use of reagents such as di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine (TEA) to facilitate the protection step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or enzymes to ensure high enantiomeric purity. The process is optimized for yield and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde under specific conditions.
Substitution: The Boc group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the Boc group under acidic or basic conditions.
Major Products
The major products formed from these reactions include various derivatives of pyrrolidine, such as alcohols, aldehydes, and substituted pyrrolidines, depending on the specific reaction and conditions used.
Scientific Research Applications
(S)-1-Boc-pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is involved in the development of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-Boc-pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active pyrrolidine derivative upon enzymatic cleavage of the Boc group. The released pyrrolidine derivative can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-1-Boc-pyrrolidine-3-carboxylic acid: The enantiomer of the (S) compound, with different stereochemistry and potentially different biological activity.
1-Boc-pyrrolidine-2-carboxylic acid: A similar compound with the carboxylic acid group at a different position on the pyrrolidine ring.
1-Boc-pyrrolidine-4-carboxylic acid: Another positional isomer with distinct chemical and biological properties.
Uniqueness
(S)-1-Boc-pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its interactions with biological targets and its overall pharmacological profile. The presence of the Boc protecting group also provides versatility in synthetic applications, allowing for selective deprotection and further functionalization.
Properties
IUPAC Name |
(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMRQBJUFWFQLX-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930720 | |
Record name | 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140148-70-5 | |
Record name | 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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